Ethyl 4-diethylaminobenzoate
Overview
Description
Ethyl 4-diethylaminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Use-Dependent Inhibition of Na+ Currents : Ethyl 4-diethylaminobenzoate exhibits significant use-dependent inhibition of Na+ currents, which is crucial in the study of local anesthetics and their interaction with excitable membranes (Quan, Mok, & Wang, 1996).
Dual Fluorescence in Nonpolar Solvents : It demonstrates multiple fluorescence in nonpolar solvents, indicating the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state. This finding is significant for understanding fluorescence mechanisms (Wermuth, Rettig, & Lippert, 1981).
Photolysis in Secondary Amines : The compound undergoes photolysis in secondary amines, leading to various products and demonstrating its reactivity under light exposure, relevant for photochemical studies (Iddon, Suschitzky, & Taylor, 1974).
Photodegradation in Urethane Systems : this compound plays a role in the photodegradation of urethane model systems, leading to various products. This has implications for polymer science and materials engineering (Beachell & Chang, 1972).
Synthesis of Cyan Dyes : It has been used in the synthesis of cyan dyes, showing its applicability in dye chemistry and materials science (Davis, Groshens, & Parrish, 2010).
Involvement in Photodynamic Therapy : this compound derivatives have been studied for their role in photodynamic therapy, particularly in targeting squamous carcinoma cells (Chen et al., 2018).
Antimicrobial Photodynamic Efficacy : Its derivatives have been evaluated for antimicrobial photodynamic effects, showing potential in medical applications and drug development (Verma et al., 2009).
New Synthesis Technology : Research has been conducted on new methods for synthesizing 4-diethylaminobenzoic acid, indicating its importance in synthetic chemistry (Guo-tong, 2004).
Phototoxicity and Pharmacokinetics : Studies on the phototoxicity and pharmacokinetics of benzophenoxazine analogues, including this compound derivatives, provide insights into their potential as photosensitizers in cancer research (Cincotta, Foley, & Cincotta, 1993).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 4-(diethylamino)benzoate, also known as Ethyl 4-diethylaminobenzoate or ETHYL 4-(N,N-DIETHYLAMINO)BENZOATE, is primarily used as a photo-initiator . A photo-initiator is a compound that absorbs light and produces reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions .
Mode of Action
Upon absorption of light, ethyl 4-(diethylamino)benzoate undergoes a photochemical reaction that leads to the generation of free radicals . These free radicals can then initiate polymerization reactions, leading to the formation of polymers . This property is particularly useful in the field of dental materials, where it is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers .
Biochemical Pathways
Its role as a photo-initiator suggests that it may influence pathways related to polymerization and material synthesis .
Pharmacokinetics
Given its use in topical applications such as sunscreens , it is likely that its bioavailability is influenced by factors such as skin permeability and the presence of other ingredients in the formulation.
Result of Action
The primary result of the action of ethyl 4-(diethylamino)benzoate is the generation of free radicals upon exposure to light . These free radicals can then initiate chemical reactions, such as the polymerization of certain materials . This makes ethyl 4-(diethylamino)benzoate valuable in various applications, including the production of photosensitive materials and the formulation of dental composites .
Action Environment
The action of ethyl 4-(diethylamino)benzoate is highly dependent on the presence of light, particularly ultraviolet (UV) light . Therefore, environmental factors such as light intensity and wavelength can significantly influence its action, efficacy, and stability . Furthermore, its effectiveness as a photo-initiator can be influenced by the presence of other compounds in the formulation, such as other initiators or inhibitors .
Biochemical Analysis
Biochemical Properties
It is known to be a photo-initiator, which suggests that it may interact with certain enzymes or proteins that are sensitive to light
Cellular Effects
Given its role as a photo-initiator, it may influence cellular processes that are light-dependent
Molecular Mechanism
As a photo-initiator, it likely exerts its effects at the molecular level by initiating photopolymerization reactions This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 4-(diethylamino)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-14(5-2)12-9-7-11(8-10-12)13(15)16-6-3/h7-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKFLEVLLPKCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145551 | |
Record name | Ethyl 4-diethylaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10287-54-4 | |
Record name | Ethyl 4-(diethylamino)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10287-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-diethylaminobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010287544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl p-(diethylamino)benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-diethylaminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50145551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-diethylaminobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.565 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl 4-diethylaminobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/577JW2U7GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the red shift in the fluorescence emission of Ethyl 4-(N,N-diethylamino)benzoate (DEAEB) compared to Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) in alkane solvents?
A1: The red shift observed in DEAEB's fluorescence emission (band FX) relative to DMAEB's normal fluorescence (band FN) in alkane solvents is not primarily due to a twisted intramolecular charge-transfer (TICT) state in the excited state, as previously suggested. Instead, research indicates it arises from the close proximity of low-lying nπ and ππ electronic states in DEAEB. [] The energy gap between these states is influenced by the electron-donating strength of the substituted amino group, with the diethylamino group in DEAEB leading to a smaller gap and thus the observed red shift. []
Q2: How does the presence of polar molecules affect the fluorescence behavior of DEAEB and DMAEB in solution?
A2: Introducing even small amounts of polar molecules into alkane solutions of DEAEB and DMAEB results in the formation of solute-solvent exciplexes. [] These exciplexes exhibit their own distinct fluorescence band (band FA). Time-resolved fluorescence studies in viscous polar solvents like butan-1-ol further reveal the dynamic interplay between different emitting species (FN, FX, and FA) for both DEAEB and DMAEB, highlighting the significant role of solvent interactions in their excited-state dynamics. []
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